
Benzoate de méthyle 3-bromo-4-méthyle
Vue d'ensemble
Description
Methyl 3-bromo-4-methylbenzoate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-bromo-4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-bromo-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire pharmaceutique
“Benzoate de méthyle 3-bromo-4-méthyle” est utilisé comme intermédiaire pharmaceutique . Cela signifie qu'il est utilisé dans la production de divers médicaments pharmaceutiques. Les médicaments exacts qu'il est utilisé pour produire peuvent varier considérablement, car cela dépend des réactions spécifiques auxquelles il est impliqué.
Synthèse organique
Ce composé est utilisé en synthèse organique . Il peut servir de bloc de construction dans la synthèse de composés organiques plus complexes. Son groupe bromo en fait un bon candidat pour des réactions telles que la substitution nucléophile, qui peuvent être utilisées pour introduire une variété de groupes fonctionnels différents.
Préparation de l'acide 4-bromo-3-vinylbenzoïque
“this compound” peut être utilisé dans la préparation de l'acide 4-bromo-3-vinylbenzoïque . Ce composé pourrait avoir des applications potentielles en chimie des polymères, car les groupes vinyles peuvent participer à des réactions de polymérisation.
Préparation du 4-bromo-3-(méthylphényl)méthanol
Il peut également être utilisé dans la préparation du 4-bromo-3-(méthylphényl)méthanol . Ce composé pourrait être utilisé comme intermédiaire dans la synthèse de divers autres composés.
Préparation du benzoate de méthyle (E)-4-bromo-3-[(phénylméthoxyimino)méthyle]
“this compound” peut être utilisé dans la préparation du benzoate de méthyle (E)-4-bromo-3-[(phénylméthoxyimino)méthyle] . Ce composé pourrait avoir des applications potentielles dans la synthèse de divers composés organiques.
Matière de départ en synthèse totale
“this compound” peut être utilisé comme matière de départ dans la synthèse totale de l'acide (-)-martinellique . L'acide martinellique est un produit naturel ayant une activité biologique potentielle.
Mécanisme D'action
Target of Action
Methyl 3-bromo-4-methylbenzoate is a chemical compound with the formula C9H9BrO2
Mode of Action
It’s known that this aromatic ester undergoes suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl
Biochemical Pathways
It’s known that the compound can be used in the preparation of various substances, including 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (e)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . This suggests that it may play a role in the synthesis of these compounds.
Result of Action
It’s known that the compound can be used as a starting material in the total synthesis of (-)-martinellic acid , suggesting that it may have a role in the synthesis of this and potentially other compounds.
Safety and Hazards
Orientations Futures
Methyl 3-bromo-4-methylbenzoate may be used in the preparation of various compounds. For instance, it may be used in the preparation of 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . It may also be used as a starting material in the total synthesis of (-)-martinellic acid .
Analyse Biochimique
Biochemical Properties
It is known that aromatic esters like Methyl 3-bromo-4-methylbenzoate can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may interact with enzymes and other biomolecules that facilitate such reactions.
Cellular Effects
It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 38-44°C and a boiling point of 266.9°C at 760 mmHg . This suggests that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
It is known that brominated compounds can have various effects in animals, including toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may interact with enzymes or cofactors involved in these reactions.
Transport and Distribution
It is known that it is soluble in dimethyl sulfoxide , suggesting that it may be transported and distributed via this solvent.
Subcellular Localization
It is known that it is soluble in dimethyl sulfoxide , suggesting that it may localize in areas of the cell where this solvent is present.
Propriétés
IUPAC Name |
methyl 3-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASRAGFWFYHMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426758 | |
| Record name | methyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104901-43-1 | |
| Record name | Methyl 3-bromo-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104901-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-bromo-4-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


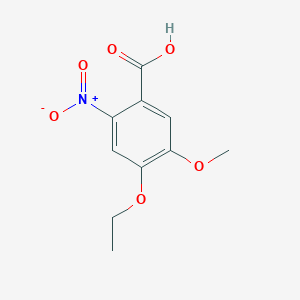
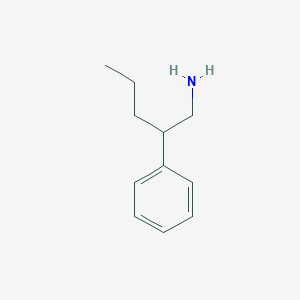

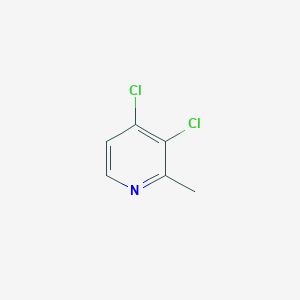



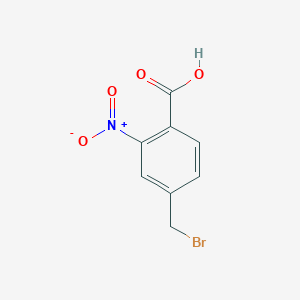
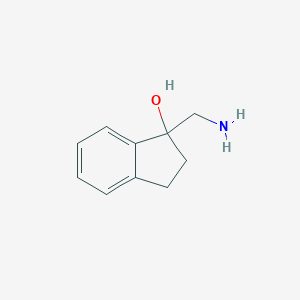
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
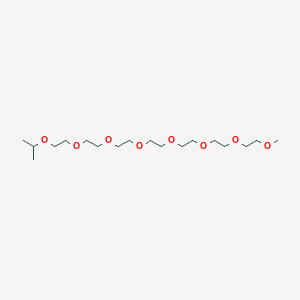
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
